Sodium 3-(benzoyloxy)benzoate
CAS No.: 93776-88-6
Cat. No.: VC16981547
Molecular Formula: C14H9NaO4
Molecular Weight: 264.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93776-88-6 |
|---|---|
| Molecular Formula | C14H9NaO4 |
| Molecular Weight | 264.21 g/mol |
| IUPAC Name | sodium;3-benzoyloxybenzoate |
| Standard InChI | InChI=1S/C14H10O4.Na/c15-13(16)11-7-4-8-12(9-11)18-14(17)10-5-2-1-3-6-10;/h1-9H,(H,15,16);/q;+1/p-1 |
| Standard InChI Key | QFQFPFHUCRQDLH-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Characterization
Sodium 3-(benzoyloxy)benzoate features a benzoate core substituted with a benzoyloxy group at the third position, neutralized by a sodium ion. The InChI string \text{InChI=1/C}_{14}\text{H}_{10}\text{O}_{4}.\text{Na/c15-13(16)11-7-4-8-12(9-11)18-14(17)10-5-2-1-3-6-10;/h1-9H,(H,15,16);/q;+1/p-1 confirms the presence of conjugated aromatic rings and an ester linkage . Nuclear magnetic resonance (NMR) spectroscopy, as demonstrated for structurally analogous compounds like 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), would reveal distinct proton environments for the aromatic hydrogens and alkyl chains .
Crystallographic and Thermal Properties
Differential scanning calorimetry (DSC) studies of related benzoate derivatives, such as BDBB, reveal phase transitions including smectic (SmC) and nematic (N) mesophases . For sodium 3-(benzoyloxy)benzoate, similar DSC analysis could identify melting points or liquid crystalline behavior, though specific data remain unreported.
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is synthesized via esterification of 3-hydroxybenzoic acid with benzoyl chloride, followed by neutralization with sodium hydroxide. A protocol analogous to the synthesis of BDBB involves:
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Esterification: Reacting 3-hydroxybenzoic acid with benzoyl chloride in the presence of a base (e.g., pyridine) to form 3-(benzoyloxy)benzoic acid .
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Neutralization: Treating the acid with sodium hydroxide to yield the sodium salt .
This method parallels the synthesis of tris-methacrylated benzoate derivatives, where carbodiimide coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) enhance reaction efficiency .
Advanced Synthesis Techniques
Microwave-assisted synthesis, as employed for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, could reduce reaction times from hours to minutes . For sodium 3-(benzoyloxy)benzoate, microwave irradiation at 600 W might optimize esterification yields while minimizing side reactions.
Physicochemical Properties
Thermal Stability and Volatility
The high boiling point and low vapor pressure suggest utility in high-temperature processes, such as polymer manufacturing or coatings.
Solubility and Thermodynamic Interactions
Inverse gas chromatography (IGC) studies of BDBB quantified solvent interactions via the Flory–Huggins parameter () . For sodium 3-(benzoyloxy)benzoate, similar IGC analysis would predict solubility in polar aprotic solvents (e.g., dimethylformamide) but poor solubility in hydrocarbons.
Applications in Materials Science
Liquid Crystalline Behavior
Analogous to BDBB, sodium 3-(benzoyloxy)benzoate may exhibit liquid crystalline phases. Polarized optical microscopy (POM) of BDBB revealed hexagonal columnar () mesophases between 393.2 K and 468.2 K . Sodium 3-(benzoyloxy)benzoate’s simpler structure might form nematic phases, suitable for electro-optical devices.
Supramolecular Organogels
Tris-methacrylated benzoate derivatives self-assemble into lyotropic columnar phases in methacrylate solvents, forming thermoreversible organogels . Sodium 3-(benzoyloxy)benzoate’s carboxylate group could enhance gelation through ionic interactions, enabling drug delivery systems or soft actuators.
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